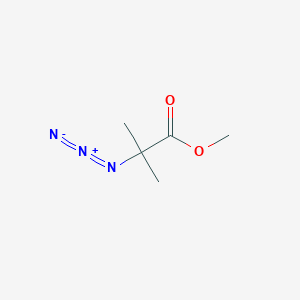
Methyl 2-azido-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-2-methylpropanoate is an organic compound characterized by the presence of an azido group attached to a methylpropanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-azido-2-methylpropanoate can be synthesized through the nucleophilic substitution of methyl 2-bromopropanoate with sodium azide in dimethylformamide. The reaction typically proceeds at room temperature, resulting in the formation of the azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Reduction: Triphenylphosphine in the presence of water.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-2-methylpropanoate is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of methyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azido group to an amino group can facilitate further functionalization of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-azido-3-hydroxy-2-methylpropanoate: Similar structure with an additional hydroxyl group, used in similar applications.
Methyl 2-azido-2-methylbutanoate: Differing by an additional carbon in the backbone, used in polymer synthesis.
Uniqueness
Methyl 2-azido-2-methylpropanoate is unique due to its specific reactivity profile, particularly in cycloaddition reactions, making it a valuable compound in click chemistry and other synthetic applications.
Eigenschaften
IUPAC Name |
methyl 2-azido-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXELZJPSQSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one](/img/structure/B2617785.png)
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)

![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)


![2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)


![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
